4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of these esters .Molecular Structure Analysis
The molecular structure of 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is unique and allows for its various applications. The structure of similar compounds, such as quinoline-2,4-diones, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and shown potent cytotoxic effects against various cancer cell lines. These compounds, derived through reactions involving similar quinoline functionalities, exhibit significant growth inhibitory properties, highlighting their potential as therapeutic agents in cancer treatment (Deady et al., 2003).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant and antibacterial activities. This research demonstrates the potential of quinoline derivatives in developing new antibacterial agents with additional antioxidant properties (Shankerrao et al., 2013).
Chemical Synthesis and Catalysis
Rhodium-Catalyzed Asymmetric Hydrogenation
Ligands based on quinoline structures have been used in rhodium complexes to achieve high enantioselectivities in the hydrogenation of functionalized alkenes. This application underscores the versatility of quinoline derivatives in asymmetric synthesis and their role in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).
properties
IUPAC Name |
4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-5-14-29-21-10-8-18(9-11-21)23(27)25-13-12-20-15-19-7-6-16(2)17(3)22(19)26-24(20)28/h6-11,15H,4-5,12-14H2,1-3H3,(H,25,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIUYMRRKQLYRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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